molecular formula C14H17FN2O B5279384 1-(3-Ethylpent-1-yn-3-yl)-3-(2-fluorophenyl)urea

1-(3-Ethylpent-1-yn-3-yl)-3-(2-fluorophenyl)urea

Cat. No.: B5279384
M. Wt: 248.30 g/mol
InChI Key: HUXRRUNOEGUDPB-UHFFFAOYSA-N
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Description

1-(3-Ethylpent-1-yn-3-yl)-3-(2-fluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethylpent-1-yn-3-yl)-3-(2-fluorophenyl)urea typically involves the reaction of an appropriate isocyanate with an amine. One possible synthetic route is as follows:

    Starting Materials: 3-Ethylpent-1-yne, 2-Fluoroaniline, and Phosgene.

    Step 1: Synthesis of 3-Ethylpent-1-yn-3-yl isocyanate by reacting 3-Ethylpent-1-yne with phosgene under controlled conditions.

    Step 2: Reaction of 3-Ethylpent-1-yn-3-yl isocyanate with 2-Fluoroaniline to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethylpent-1-yn-3-yl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The alkyne moiety can be oxidized to form diketones or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or ozone (O3) under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydride (NaH) or other strong bases.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly in targeting diseases where fluorophenyl and alkyne groups are beneficial.

    Industry: As an intermediate in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Ethylpent-1-yn-3-yl)-3-(2-fluorophenyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The alkyne and fluorophenyl groups may play a role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Ethylpent-1-yn-3-yl)-3-phenylurea: Lacks the fluorine atom, which may affect its chemical properties and biological activity.

    1-(3-Ethylpent-1-yn-3-yl)-3-(4-fluorophenyl)urea: The fluorine atom is in a different position, potentially altering its reactivity and interactions.

    1-(3-Ethylpent-1-yn-3-yl)-3-(2-chlorophenyl)urea: Substitution of fluorine with chlorine, which may change its chemical behavior and applications.

Uniqueness

1-(3-Ethylpent-1-yn-3-yl)-3-(2-fluorophenyl)urea is unique due to the specific positioning of the fluorine atom on the phenyl ring and the presence of the alkyne group. These features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(3-ethylpent-1-yn-3-yl)-3-(2-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O/c1-4-14(5-2,6-3)17-13(18)16-12-10-8-7-9-11(12)15/h1,7-10H,5-6H2,2-3H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXRRUNOEGUDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#C)NC(=O)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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